
ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst
Substitution: Aqueous sodium hydroxide, ethanol
Nucleophilic Addition: Amines or alcohols, acidic or basic conditions
Major Products Formed
Reduction of Nitro Group: 4-(4-aminobenzoyl)piperazine-1-carboxylate
Hydrolysis of Ester Group: 4-(4-nitrobenzoyl)piperazine-1-carboxylic acid
Nucleophilic Addition Products: Various substituted piperazine derivatives
科学的研究の応用
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-Ethyl-4-(4-aminobenzoyl)piperazine: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-Benzyl-4-(4-nitrobenzoyl)piperazine: Contains a benzyl group instead of an ethyl group, affecting its solubility and pharmacokinetic properties.
4-(4-Nitrobenzoyl)piperazine-1-carboxylic acid: Lacks the ethyl ester group, which may influence its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-2-22-14(19)16-9-7-15(8-10-16)13(18)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVACOFCFWFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
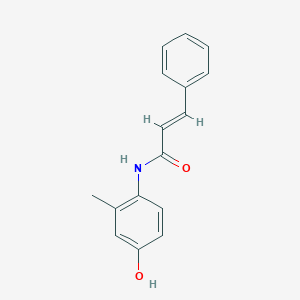
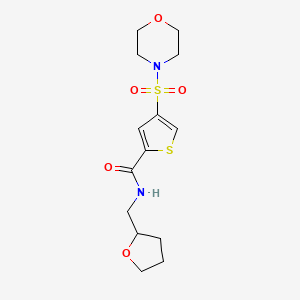
![6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5583751.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)
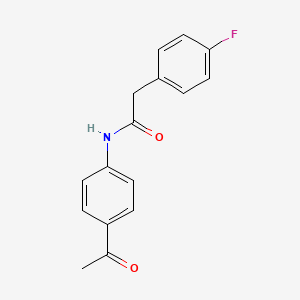
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B5583774.png)
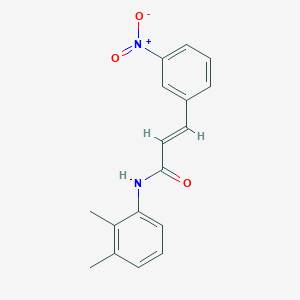
![2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5583793.png)
![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)
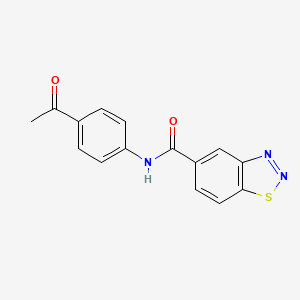
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5583815.png)
![(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5583841.png)
![N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5583843.png)
